2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol
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Overview
Description
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol is an organic compound characterized by a cyclohexene ring substituted with three methyl groups and an ethanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with an appropriate reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 2,6,6-trimethylcyclohex-2-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 2,6,6-Trimethylcyclohex-2-en-1-one or 2,6,6-Trimethylcyclohex-2-en-1-oic acid.
Reduction: 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethane.
Substitution: 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethyl chloride.
Scientific Research Applications
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylcyclohex-2-en-1-one: A precursor in the synthesis of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol.
2,6,6-Trimethylcyclohex-2-en-1-ylmethanol: A structurally similar compound with a methanol group instead of an ethanol group.
2,6,6-Trimethylcyclohex-2-en-1-ylacetaldehyde: Another related compound with an aldehyde group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with multiple methyl groups and an ethanol group makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethanol |
InChI |
InChI=1S/C11H20O/c1-9-5-4-7-11(2,3)10(9)6-8-12/h5,10,12H,4,6-8H2,1-3H3 |
InChI Key |
NJUGWDZDBIUHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1CCO)(C)C |
Origin of Product |
United States |
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